Clofenvinfos is a compound that has been studied in various contexts due to its biological activity. While the provided data does not directly mention "Clofenvinfos," it does include information on several structurally related compounds, such as clofibrate, clofarabine, clofilium, and clofazimine, each with distinct applications and mechanisms of action. These compounds have been investigated for their effects on liver protein expression, epigenetic regulation in cancer, cardiac refractoriness, and medical uses in infectious and non-infectious diseases, respectively.
Clofibrate is known to be a peroxisome proliferator and has been studied for its role in inducing liver tumors in rats. A proteomics study revealed that clofibrate treatment led to the upregulation of 77 proteins and downregulation of 27 proteins in rat liver, affecting various biochemical pathways including lipid and amino acid metabolism, the citric acid cycle, and oxidative stress. These changes in protein expression are associated with cell proliferation and apoptosis, providing insights into the molecular mechanisms of clofibrate-induced hepatocarcinogenesis1.
Clofarabine, a second-generation 2'-deoxyadenosine analogue, has demonstrated potent antitumor activity in breast cancer cells. It has been shown to influence the methylation and expression of tumor suppressor genes such as APC, PTEN, and RARbeta2, as well as increase the expression of p21. These epigenetic changes suggest a mechanism by which clofarabine may exert its anticancer effects, potentially offering efficacy in epigenetic therapy of solid tumors2.
Clofilium is an antifibrillatory agent that selectively prolongs the cardiac action potential duration (APD) and effective refractory period (ERP). It does so without affecting the rate of rise, amplitude, resting potential, or rate of diastolic depolarization in canine Purkinje fibers. Additionally, clofilium increases the ventricular fibrillation threshold, indicating its potential as a therapeutic agent in the management of cardiac arrhythmias3.
Clofazimine has been used clinically for various diseases, including leprosy and several infectious and non-infectious conditions. Its mechanisms of action are not fully understood but are thought to involve the intercalation with bacterial DNA and modulation of cellular phospholipase A2 levels. These actions contribute to its therapeutic effects across a range of medical applications4.
The applications of the compounds related to Clofenvinfos span across different fields of medicine and research:
Clofibrate has been primarily used to study liver function and carcinogenesis, providing a model for understanding non-genotoxic hepatocarcinogenesis and identifying potential targets for therapeutic intervention1.
Clofarabine shows promise in the treatment of pediatric blood cancers and may have broader applications in the epigenetic therapy of solid tumors, especially at early stages of carcinogenesis. Its ability to reactivate silenced tumor suppressor genes and inhibit cell growth makes it a candidate for breast cancer treatment2.
Clofilium has potential applications in cardiology as an antifibrillatory agent. Its ability to selectively increase cellular refractoriness could be beneficial in the treatment of ventricular fibrillation and other cardiac arrhythmias3.
Clofazimine has a wide range of medical uses, including the treatment of multibacillary leprosy, mycobacterial infections, and several dermatological conditions. Its diverse mechanisms of action make it a versatile drug in clinical practice4.
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7